Potassium (3-acetylphenyl)trifluoroborate

Descripción general

Descripción

Potassium (3-acetylphenyl)trifluoroborate is a chemical compound with the molecular formula C8H7BF3KO. It is a potassium salt of 3-acetylphenylboronic acid and is known for its utility in organic synthesis, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivation: The compound can be synthesized by reacting 3-acetylphenylboronic acid with potassium hydroxide in an aqueous medium.

Grignard Reaction: Another method involves the reaction of 3-acetylphenyl magnesium bromide with boronic acid derivatives in the presence of potassium salts.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction is widely used in organic synthesis to form carbon-carbon bonds. This compound acts as a boronic acid derivative in this process.

Oxidation and Reduction: The compound can undergo oxidation to form the corresponding phenylboronic acid and reduction reactions to yield different organoboron compounds.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Solvents: Organic solvents like toluene or water are often employed.

Temperature: Reactions are typically conducted at elevated temperatures to facilitate bond formation.

Major Products Formed:

Biaryls: Resulting from Suzuki-Miyaura cross-coupling reactions.

Phenylboronic Acid Derivatives: Formed through oxidation processes.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of potassium (3-acetylphenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, facilitating the synthesis of complex organic molecules. The use of potassium trifluoroborates in these reactions has been shown to produce high yields with a variety of substrates .

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Substrates Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides + Boron reagents | 80-95 | |

| Borylation | Aryl halides | 75-90 | |

| Alkylation | Various electrophiles | 70-85 |

Photoredox Catalysis

Recent studies have expanded the utility of this compound into photoredox catalysis. In this context, it serves as a radical precursor under oxidative conditions, enabling radical-radical coupling reactions without the need for metal catalysts. This approach has been particularly useful for synthesizing tertiary alcohols and ketones from simple starting materials .

Case Study: Radical-Radical Coupling

In a notable study, researchers utilized this compound in a photoredox-mediated process that involved coupling with persistent azolium-derived radicals to generate ketone products. This method demonstrated high selectivity and efficiency, providing access to a range of substituted ketones relevant for pharmaceutical applications .

Synthesis of Nitrosobenzenes

Another application involves the nitrosation of aryltrifluoroborates, including this compound. Under specific conditions, this compound can be converted into nitrosobenzene derivatives with excellent yields. The reaction is selective for electron-rich aryl groups and occurs rapidly in aqueous media .

Table 2: Nitrosation Reactions Involving this compound

| Substrate | Product | Yield (%) | Reaction Time |

|---|---|---|---|

| This compound | 3-Nitrosophenol | 90 | 30 seconds |

| Other electron-rich aryl trifluoroborates | Various nitrosobenzenes | 85-95 | <1 minute |

Mecanismo De Acción

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product.

Molecular Targets and Pathways:

Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate carbon-carbon bond formation.

Boronic Acid Pathways: Involves the formation and cleavage of boronic esters.

Comparación Con Compuestos Similares

Potassium Phenylboronic Acid: Similar in structure but lacks the acetyl group.

Potassium (4-acetylphenyl)trifluoroborate: Similar but with a different position of the acetyl group.

Uniqueness: Potassium (3-acetylphenyl)trifluoroborate is unique due to its specific substitution pattern, which influences its reactivity and utility in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency sets it apart from other boronic acid derivatives.

Actividad Biológica

Potassium (3-acetylphenyl)trifluoroborate is a compound that has garnered attention in recent years due to its potential applications in organic synthesis and biological activity. This article explores its biological activity, synthesis, and relevant research findings.

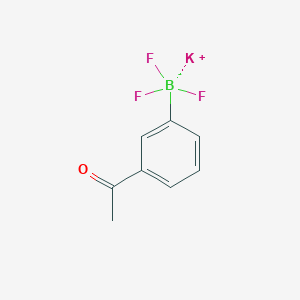

This compound is a stable organotrifluoroborate salt that serves as a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds via cross-coupling reactions. Its structure can be represented as follows:

This compound is characterized by a trifluoroborate group that enhances its nucleophilicity, making it suitable for various synthetic applications.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of 3-acetylphenylboronic acid with potassium fluoride or other fluoride sources under controlled conditions. The stability of organotrifluoroborates to air and moisture allows for their convenient handling and storage, which is crucial for laboratory applications .

Antitumor Properties

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, research highlighted the compound's effectiveness against ovarian cancer cells through targeted pathways such as PI3K/Akt .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The compound has been shown to undergo nitrosation reactions, leading to the formation of nitroso derivatives, which can exhibit different biological effects, including modulation of signaling pathways involved in cell growth and apoptosis .

Case Studies

Case Study 1: Antitumor Activity in Ovarian Cancer

A study investigated the effects of this compound on ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Nitrosation Reactions

Another research focused on the nitrosation of this compound using sodium nitrite under aqueous conditions. The study found that this reaction produced nitroso derivatives that could potentially serve as intermediates in further synthetic applications or as bioactive compounds with distinct pharmacological profiles .

Comparative Analysis with Other Trifluoroborates

| Compound | Antitumor Activity | Stability | Synthetic Utility |

|---|---|---|---|

| This compound | High | High | Versatile in cross-coupling |

| Potassium (4-methoxyphenyl)trifluoroborate | Moderate | High | Limited due to reactivity |

| Potassium phenyltrifluoroborate | Low | Moderate | Commonly used |

Propiedades

IUPAC Name |

potassium;(3-acetylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGCEATVICIDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.